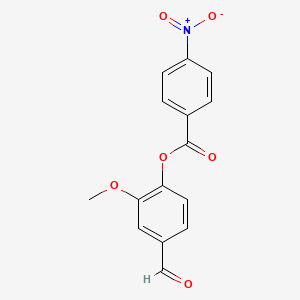

4-Formyl-2-methoxyphenyl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Formyl-2-methoxyphenyl 4-nitrobenzoate is an organic compound with the molecular formula C15H11NO6. It is characterized by the presence of a formyl group, a methoxy group, and a nitrobenzoate group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide in methanol

Major Products

Oxidation: 4-Formyl-2-methoxyphenyl 4-carboxybenzoate.

Reduction: 4-Formyl-2-methoxyphenyl 4-aminobenzoate.

Substitution: Products depend on the nucleophile used

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-nitrobenzoate is utilized in various scientific research fields:

Chemistry: Used as a precursor in organic synthesis and photochemical studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug synthesis and development.

Industry: Applied in material science investigations and the development of new materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 4-Formyl-2-methoxyphenyl 2-nitrobenzoate

- 4-Formyl-2-methoxyphenyl 3-nitrobenzoate

- 4-Formyl-2-methoxyphenyl 5-nitrobenzoate

Uniqueness

4-Formyl-2-methoxyphenyl 4-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This distinct structure makes it valuable for targeted synthetic applications and research studies .

Biological Activity

4-Formyl-2-methoxyphenyl 4-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and its potential applications in drug development.

Chemical Structure and Properties

This compound features a complex structure that includes a formyl group, a methoxy group, and a nitro group attached to a benzoate moiety. This unique arrangement contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Redox Reactions : The nitro group can undergo reduction to generate reactive intermediates that may interact with cellular components, influencing various biochemical pathways .

- Nucleophilic Substitution : The methoxy group can participate in nucleophilic substitution reactions, further diversifying the compound's reactivity.

Anticancer Activity

Research has demonstrated that nitrobenzoate-derived compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study indicated that this class of compounds could suppress metastatic activity by inhibiting tumor-cell-induced platelet aggregation .

Antiangiogenic Effects

Recent investigations have highlighted the antiangiogenic potential of nitrobenzoate derivatives. A specific study focused on a related compound (X8) demonstrated its ability to impair vascular development in zebrafish models, suggesting that similar compounds could be explored for their antiangiogenic properties . This activity is critical for developing therapies targeting tumor growth and metastasis.

Cytotoxicity Studies

Cytotoxicity assays using non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) have shown promising results. The MTT assay revealed that exposure to this compound led to significant reductions in cell viability at concentrations as low as 60 µM over a 96-hour period . These findings indicate the compound's potential as a therapeutic agent against specific cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Formyl, methoxy, nitro groups | Anticancer, antiangiogenic |

| 4-Formyl-2-methoxyphenyl 2-nitrobenzoate | Similar structure with different nitro position | Anticancer |

| 4-Formyl-2-methoxyphenyl 3-nitrobenzoate | Similar structure with different nitro position | Anticancer |

The distinct substitution pattern on the benzene ring of this compound enhances its reactivity compared to its analogs, making it a valuable candidate for targeted drug development.

Case Studies

- Study on Antiangiogenic Activity : A recent study investigated the antiangiogenic effects of X8, a nitrobenzoate derivative. It was found to significantly inhibit endothelial cell mobility and tube formation, indicating its potential for treating conditions related to abnormal blood vessel growth .

- Cytotoxicity in NSCLC : In vitro studies demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects on NSCLC cell lines, highlighting its therapeutic potential against lung cancer .

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-14-8-10(9-17)2-7-13(14)22-15(18)11-3-5-12(6-4-11)16(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOFQVNTLGCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.